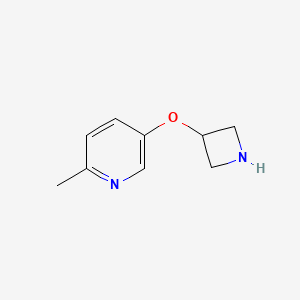

5-(Azetidin-3-yloxy)-2-methylpyridine

Übersicht

Beschreibung

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in the synthesis of various bioactive molecules . The compound you mentioned, “5-(Azetidin-3-yloxy)-2-methylpyridine”, is a pyridine derivative with an azetidine group attached through an ether linkage. Pyridines are six-membered heterocyclic compounds containing a nitrogen atom and are widely used in pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of “5-(Azetidin-3-yloxy)-2-methylpyridine” would consist of a pyridine ring with a methyl group at the 2-position and an azetidine group attached at the 5-position through an ether linkage .Chemical Reactions Analysis

The chemical reactivity of “5-(Azetidin-3-yloxy)-2-methylpyridine” would be influenced by the presence of the azetidine and pyridine rings. Azetidines, being strained four-membered rings, can undergo ring-opening reactions . Pyridines, on the other hand, can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Azetidin-3-yloxy)-2-methylpyridine” would be influenced by its molecular structure. For instance, the presence of the polar ether and pyridine groups could impact its solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Ligand Potential

5-(Azetidin-3-yloxy)-2-methylpyridine and its analogues have been explored in various synthetic pathways. A notable example is the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which might be a novel ligand for nicotinic receptors. This compound was synthesized via a Stille coupling process, involving a series of reactions under controlled conditions, and has potential applications in receptor studies (Karimi & Långström, 2002).

Drug Intermediate Development

The compound has been utilized in the development of drug intermediates. For instance, a practical synthesis of an aminopyridine, a component of a BTK inhibitor, was achieved by improving the yield, purity, and operability of the synthesis process. This development has significant implications in the pharmaceutical industry for the production of more efficient and cost-effective drug intermediates (Alabanza et al., 2013).

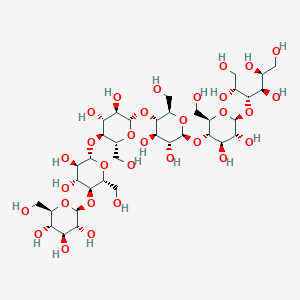

Glycosidase Inhibitory Activity

The azetidine iminosugars derived from 5-(Azetidin-3-yloxy)-2-methylpyridine have shown notable inhibitory activity against specific enzymes. One study synthesized compounds from d-glucose and found significant inhibitory activity against amyloglucosidase from Aspergillus niger. This suggests potential applications in the field of biochemistry and enzyme inhibition (Lawande et al., 2015).

Antibacterial and Antifungal Properties

Research has also revealed the antibacterial and antifungal properties of azetidine derivatives. One study synthesized a novel azetidine derivative and evaluated its antibacterial and antifungal activities, finding acceptable results. This points to possible applications in the development of new antimicrobial agents (Rao et al., 2013).

Intrinsic Electrophilicity Studies

In another study, the intrinsic electrophilicity of a related pyrimidine derivative was examined. This research provided insights into the compound's reactivity with biological nucleophiles, which is essential for understanding its pharmacological properties and potential toxicological outcomes (Kalgutkar et al., 2011).

Wirkmechanismus

Target of Action

The primary target of 5-(Azetidin-3-yloxy)-2-methylpyridine is the GABA A receptors . GABA A receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system. They play a crucial role in reducing neuronal excitability and are involved in various physiological processes such as sleep regulation, muscle relaxation, and anxiety reduction .

Mode of Action

5-(Azetidin-3-yloxy)-2-methylpyridine interacts with its targets by acting as a positive allosteric modulator of GABA A receptors . This means that it enhances the effect of the neurotransmitter GABA on these receptors, leading to an increased inhibitory effect on neuronal activity .

Biochemical Pathways

GABAergic pathway . This pathway is responsible for the majority of inhibitory neurotransmission in the brain and plays a key role in a variety of physiological and psychological processes .

Result of Action

The molecular and cellular effects of 5-(Azetidin-3-yloxy)-2-methylpyridine’s action are likely related to its modulation of GABA A receptors. By enhancing the inhibitory effects of GABA, it may lead to a decrease in neuronal excitability, potentially resulting in effects such as sedation, anxiolysis, or muscle relaxation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(azetidin-3-yloxy)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-2-3-8(6-11-7)12-9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIBSGKGUCMJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azetidin-3-yloxy)-2-methylpyridine | |

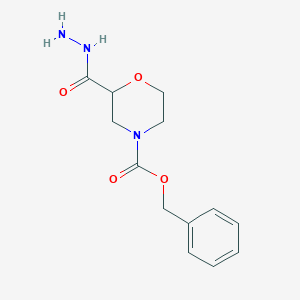

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)

![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)

![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)